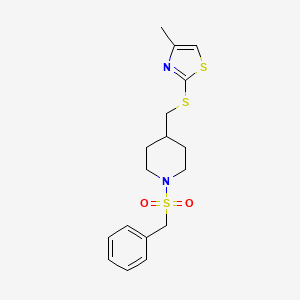

![molecular formula C15H15ClO B2939401 (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol CAS No. 1573000-28-8](/img/structure/B2939401.png)

(S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol” is a complex organic compound. The “biphenyl” part of the name suggests that it contains a structure known as biphenyl, which consists of two benzene rings connected by a single bond . The “chloropropan-2-ol” part suggests that it also contains a three-carbon chain with a chlorine atom and a hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the biphenyl group and the chloropropan-2-ol group. The biphenyl group would contribute to the aromaticity of the compound, while the chloropropan-2-ol group would introduce elements of chirality .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the biphenyl group might influence the compound’s solubility, melting point, and boiling point .

Scientific Research Applications

Anticancer Potential

A study explored the synthesis and structure-activity relationship of various compounds, including derivatives similar to (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, as potential anticancer agents. They discovered a compound that induced apoptosis in breast and colorectal cancer cell lines, providing insights into the design of new therapeutic agents (Zhang et al., 2005).

Environmental Impact Studies

Research on the aqueous chlorination of atenolol, a drug structurally related to (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, revealed unique chlorination products and their phytotoxic effects. This study contributes to understanding the environmental impact of similar compounds (DellaGreca et al., 2009).

Antimalarial Activity

A series of compounds, including those structurally similar to (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, were synthesized and evaluated for antimalarial activity. The study found correlations between molecular structure and antimalarial potency, contributing to the development of new antimalarial drugs (Werbel et al., 1986).

Chiroptical Properties

The solvent-induced chiroptical properties of optically active compounds, similar in structure to (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, were investigated. This research provides valuable insights into the design of chiral materials for various applications (Goto et al., 2002).

Synthesis and Biological Properties

A study focused on the synthesis and biological properties of compounds structurally related to (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, revealing their anticonvulsive and cholinolytic activities. This research contributes to the development of new therapeutic agents (Papoyan et al., 2011).

Tyrosinase Inhibition

Research on biphenyl ester derivatives, including compounds similar to (S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol, demonstrated significant anti-tyrosinase activities. These findings are crucial for developing treatments for conditions like hyperpigmentation (Kwong et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-1-chloro-3-(4-phenylphenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2/t15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHXNWGGDWFBBR-HNNXBMFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CCl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](CCl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2939323.png)

![(Z)-methyl 2-(6-methoxy-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2939330.png)

![5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2939331.png)

![methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2939334.png)

![5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939338.png)